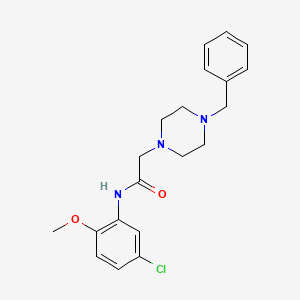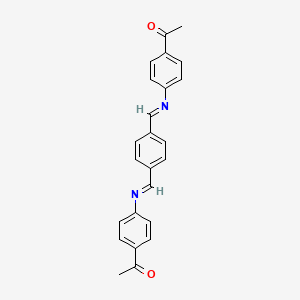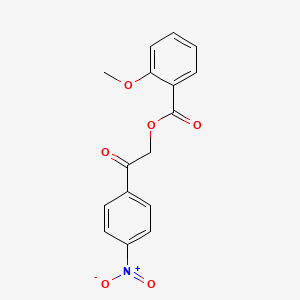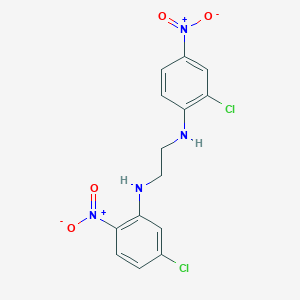
2-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide: , also known by its systematic name (4-benzylpiperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone , is a chemical compound with the following structure:
Structure: C18H22ClN3O2
It combines a piperazine ring, a benzyl group, and a chlorinated methoxyphenyl moiety. The compound’s unique structure makes it interesting for various applications in research and industry .
Preparation Methods
The synthetic routes to prepare this compound involve several steps. One common method is the reaction of 4-benzylpiperazine with 5-chloro-2-methoxybenzoyl chloride. The reaction conditions typically include an organic solvent (such as dichloromethane or tetrahydrofuran) and a base (such as triethylamine). The resulting product is then isolated and purified. Industrial production methods may vary, but they generally follow similar principles .
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions at the chloro and methoxy groups are possible, resulting in modified derivatives. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.
Neuropharmacology: The piperazine moiety suggests possible interactions with neurotransmitter receptors.
Anticancer Studies: Investigations into its effects on cancer cells.
Industrial Use: It may serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of study. the compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural elements (e.g., piperazines, chloro-substituted phenyl rings) can be compared. Highlighting its uniqueness involves emphasizing the combination of these features.
Properties
Molecular Formula |
C20H24ClN3O2 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-8-7-17(21)13-18(19)22-20(25)15-24-11-9-23(10-12-24)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
InChI Key |
IFUKBNALRSZIOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)
![2-(2,4-Dinitrophenyl)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11533892.png)
![N'-[(E)-(3-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11533894.png)

![2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol](/img/structure/B11533898.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11533911.png)
![(2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11533928.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11533929.png)

![ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11533938.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533940.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(decyloxy)benzamide](/img/structure/B11533943.png)
![2-[(2Z)-2-(phenylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11533964.png)
